5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: The protected sugar is then glycosylated with a fluorinated pyrimidine base, such as 5-fluorouracil, in the presence of a Lewis acid catalyst like tin(IV) chloride.
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various modified nucleosides, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like hepatitis and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA or RNA, leading to chain termination or faulty transcription. The molecular targets include enzymes like thymidylate synthase and RNA polymerase, which are crucial for nucleic acid replication and transcription .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5-fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral and anticancer properties.
2’-fluoro-5-ethyl-beta-D-arabinofuranosyluracil: A compound with similar structural features and biological activities.
Uniqueness
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C9H11FN2O5 |
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Molecular Weight |
246.19 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6-,8+/m0/s1 |
InChI Key |
RBUINSFJQSHMRE-MYKRQKDWSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)F)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Origin of Product |
United States |
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